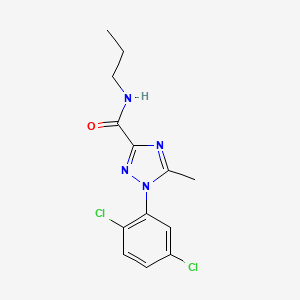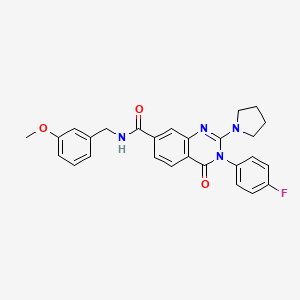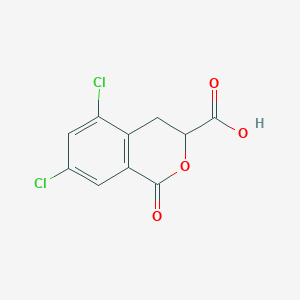![molecular formula C17H11F3N2O2 B2456016 (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 2321343-50-2](/img/structure/B2456016.png)
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, also known as TFMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is believed to exert its anti-cancer properties by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound binds to the enzyme, preventing it from carrying out its normal function and leading to the death of cancer cells. In materials science, this compound exhibits fluorescence properties due to its chromophore structure, which allows it to absorb light and emit it at a longer wavelength.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro, making it a promising candidate for further study. In addition to its anti-cancer properties, this compound has also been shown to have potential as a fluorescent probe for detecting metal ions in biological systems. This compound has been shown to selectively bind to copper ions, making it a potential tool for studying copper metabolism in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is its ease of synthesis, making it readily available for use in lab experiments. Additionally, this compound has low toxicity in vitro, making it a safer alternative to other anti-cancer drugs. However, one limitation of this compound is its limited water solubility, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research involving (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide. One potential area of study is the development of this compound-based fluorescent probes for detecting other metal ions in biological systems. Another area of study is the optimization of this compound's anti-cancer properties, potentially through the development of analogs with improved potency and selectivity. Finally, this compound's potential as a building block for the synthesis of novel materials could be further explored.
Méthodes De Synthèse
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be synthesized using a simple one-pot reaction between 2-hydroxyacetophenone, trifluoroacetic anhydride, and 2-amino-3-fluorobenzotrifluoride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to have anti-cancer properties, inhibiting the growth of human breast cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel fluorescent materials. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-3-7-13(12)22-16-11(15(21)23)9-10-5-1-4-8-14(10)24-16/h1-9H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNMTLQXHIAJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

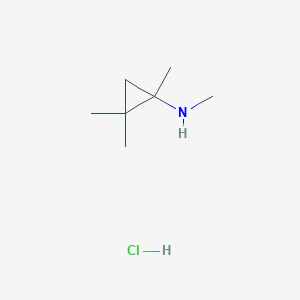
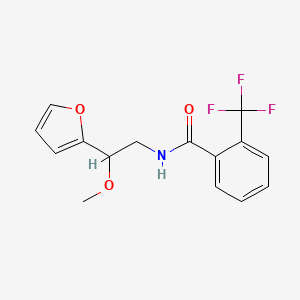
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)
![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455940.png)
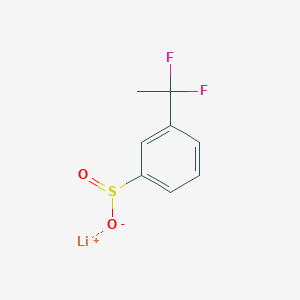
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)

![4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2455948.png)

